Budesonide impurity C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

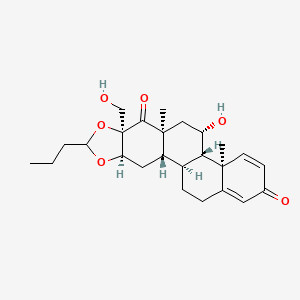

Structure

3D Structure

Properties

IUPAC Name |

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLZLIQUOCVRLM-PINIVEOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040085-99-1 | |

| Record name | 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HOMOBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BYQ3VT7JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formation Pathway of Budesonide Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation pathway of Budesonide Impurity C, a critical process-related impurity encountered during the synthesis of the potent corticosteroid, Budesonide. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the underlying chemical mechanisms, experimental protocols for investigation, and strategies for control.

Introduction to Budesonide and its Impurities

Budesonide is a synthetic corticosteroid widely used in the treatment of asthma and other inflammatory conditions. It is synthesized from 16α-hydroxy prednisolone and exists as a mixture of two epimers, 22R and 22S. Like any synthetic pharmaceutical product, the manufacturing process of Budesonide can give rise to several impurities. These can be broadly categorized as process-related impurities, degradation products, and residual solvents.

This compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a significant process-related impurity. Its formation involves a rearrangement of the steroid's D-ring, leading to a six-membered ring structure, a D-homo steroid. The presence of this impurity needs to be carefully monitored and controlled to meet stringent regulatory requirements.

The Formation Pathway of this compound

The synthesis of Budesonide involves the acid-catalyzed reaction of 16α-hydroxy prednisolone with n-butyraldehyde to form a cyclic acetal at the 16α and 17α positions. It is under these acidic conditions that the formation of this compound occurs as a side reaction.

The key mechanistic step is the D-homo rearrangement , a well-documented acid-catalyzed rearrangement of 17α-hydroxy-20-keto steroids. The proposed formation pathway is as follows:

-

Protonation of the C20 Carbonyl: The acid catalyst (e.g., perchloric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen at the C20 position of the starting material, 16α-hydroxy prednisolone. This increases the electrophilicity of the C20 carbon.

-

Intramolecular Nucleophilic Attack: The hydroxyl group at C17 acts as an internal nucleophile, attacking the protonated C20 carbonyl. This step is in competition with the desired acetal formation with n-butyraldehyde.

-

Formation of a Hemiketal Intermediate: The intramolecular attack leads to the formation of a transient five-membered ring hemiketal intermediate.

-

Wagner-Meerwein Rearrangement: A subsequent Wagner-Meerwein type rearrangement occurs, involving the migration of the C13-C17 bond to the adjacent C20 carbon. This bond migration is the key step in the expansion of the five-membered D-ring into a six-membered ring.

-

Deprotonation and Ring Expansion: The rearrangement results in the formation of a more stable six-membered D-homo steroid ring structure. Subsequent deprotonation yields the D-homo analogue of 16α-hydroxy prednisolone.

-

Acetalization: This D-homo rearranged intermediate can then react with n-butyraldehyde under the acidic conditions to form the final this compound.

The following diagram illustrates this proposed formation pathway:

Quantitative Data on Impurity Formation

The formation of this compound is highly dependent on the reaction conditions. Key parameters influencing its formation include the type and concentration of the acid catalyst, reaction temperature, and reaction time. The following tables summarize hypothetical, yet representative, quantitative data illustrating these relationships.

Table 1: Effect of Acid Catalyst on Impurity C Formation

| Acid Catalyst (0.1 M) | Reaction Time (h) | Temperature (°C) | Yield of Budesonide (%) | Level of Impurity C (%) |

| Perchloric Acid | 4 | 25 | 85 | 1.2 |

| p-Toluenesulfonic Acid | 4 | 25 | 88 | 0.8 |

| Sulfuric Acid | 4 | 25 | 82 | 1.5 |

| Hydrochloric Acid | 4 | 25 | 86 | 1.0 |

Table 2: Effect of Reaction Temperature on Impurity C Formation (Catalyst: 0.1 M p-TSA)

| Temperature (°C) | Reaction Time (h) | Yield of Budesonide (%) | Level of Impurity C (%) |

| 10 | 6 | 85 | 0.5 |

| 25 | 4 | 88 | 0.8 |

| 40 | 2 | 86 | 1.5 |

| 60 | 1 | 80 | 2.5 |

Table 3: Effect of Reaction Time on Impurity C Formation (Catalyst: 0.1 M p-TSA, Temp: 25°C)

| Reaction Time (h) | Yield of Budesonide (%) | Level of Impurity C (%) |

| 1 | 75 | 0.4 |

| 2 | 82 | 0.6 |

| 4 | 88 | 0.8 |

| 8 | 89 | 1.2 |

| 12 | 89 | 1.5 |

Experimental Protocols

To investigate the formation of this compound, a well-designed experimental protocol is essential. The following outlines a detailed methodology for a laboratory-scale study.

Materials and Reagents

-

16α-hydroxy prednisolone (starting material)

-

n-butyraldehyde

-

Acid catalysts (e.g., perchloric acid, p-toluenesulfonic acid)

-

Organic solvents (e.g., dioxane, tetrahydrofuran)

-

Quenching solution (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Budesonide reference standard

-

This compound reference standard

-

HPLC grade solvents (acetonitrile, water)

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Experimental Workflow

The following flowchart illustrates a typical experimental workflow for studying the formation of this compound.

Detailed Synthesis Procedure (Example)

-

In a 100 mL round-bottom flask, dissolve 1.0 g of 16α-hydroxy prednisolone in 20 mL of dioxane.

-

Add 0.5 mL of n-butyraldehyde to the solution.

-

Add the desired amount of acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid).

-

Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).

-

After the reaction is complete, quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

HPLC Analytical Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Quantification: Use external standards of Budesonide and this compound to create calibration curves for accurate quantification.

Control Strategies for this compound

Minimizing the formation of this compound is a critical aspect of the manufacturing process. Based on the understanding of its formation pathway, several control strategies can be implemented:

-

Optimization of Acid Catalyst: Use a milder acid catalyst or a lower concentration of the catalyst to reduce the rate of the D-homo rearrangement while still effectively promoting the desired acetalization.

-

Temperature Control: Conduct the reaction at a lower temperature to disfavor the rearrangement reaction, which typically has a higher activation energy than the desired reaction.

-

Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to the acidic conditions, thereby limiting the extent of impurity formation.

-

In-process Controls: Implement in-process monitoring using techniques like HPLC to track the formation of Impurity C and stop the reaction at the optimal point.

-

Purification: Develop robust purification methods, such as crystallization or chromatography, to effectively remove any formed Impurity C from the final product.

Conclusion

This compound is a process-related impurity formed via an acid-catalyzed D-homo rearrangement of the 16α-hydroxy prednisolone starting material during the synthesis of Budesonide. Its formation is influenced by reaction parameters such as the type and concentration of the acid catalyst, temperature, and reaction time. A thorough understanding of this formation pathway, coupled with well-designed experimental studies and the implementation of appropriate control strategies, is essential for the consistent production of high-quality Budesonide with minimal levels of this critical impurity. This guide provides a framework for researchers and drug development professionals to address the challenges associated with this compound.

Technical Guide: Physicochemical Properties of Budesonide Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Budesonide Impurity C, a significant related substance in the manufacturing and stability testing of the corticosteroid Budesonide. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and quality control.

Chemical Identity and Physical Properties

This compound, also known by its European Pharmacopoeia (EP) designation, is a process-related impurity of Budesonide.[1][2] Its formation is a critical parameter to monitor during the synthesis and formulation of the active pharmaceutical ingredient (API).[3] The fundamental chemical identifiers and physical characteristics are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | [1][4] |

| Synonyms | D-Homobudesonide, Budesonide EP Impurity C, d-homobudesonide (USP), Budesonide d-homo analog (USP) | [1][4][5] |

| CAS Number | 1040085-99-1 | [2][6] |

| Molecular Formula | C₂₅H₃₄O₆ | [2][7] |

| Molecular Weight | 430.53 g/mol | [6][7][8] |

| Appearance | White to Off-White Powder | [9] |

| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[10] Practically insoluble in water.[11] | [10][11] |

| Storage Conditions | Recommended storage at 2-8 °C.[10] Stock solutions can be stored at -20°C for one month or -80°C for six months.[3] | [3][10] |

Spectroscopic and Chromatographic Data

The structural elucidation and routine quantification of this compound are primarily achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is proprietary to manufacturers, the following analytical methods are typically employed for characterization.

| Analytical Technique | Description | Reference(s) |

| ¹H-NMR | Proton Nuclear Magnetic Resonance is used to confirm the presence of key functional groups and the overall structure of the molecule. | [2][6] |

| ¹³C-NMR | Carbon-13 Nuclear Magnetic Resonance provides detailed information about the carbon skeleton of the impurity. | [6] |

| Mass Spectrometry (MS) | Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. | [2][6] |

| Infrared Spectroscopy (IR) | IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. | [2][6] |

| HPLC | High-Performance Liquid Chromatography is the primary method for the separation, identification, and quantification of this compound in the drug substance and product. A typical HPLC analysis involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase. | [2][12] |

| TGA | Thermogravimetric Analysis may be used to assess the thermal stability and potency of the impurity standard. | [2][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, based on available literature, a general workflow for its analysis can be outlined.

General HPLC Method for Impurity Profiling

The United States Pharmacopeia (USP) monograph for Budesonide outlines a method for the separation of related compounds, which can be adapted for the analysis of Impurity C.[12]

-

Column: Luna 3 µm C18(2) or equivalent (250 x 4.6 mm)

-

Mobile Phase A: 0.5 mL of Glacial Acetic Acid in 1 L of water, with pH adjusted to 3.9 with Potassium Hydroxide.

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from 25% to 75% of Mobile Phase B.

-

Flow Rate: 1.5 mL/min

-

Column Temperature: 50 °C

-

Detector: UV at 240 nm

-

Injection Volume: 50 µL

Synthesis of this compound

Patents describe a synthetic route for a related budesonide impurity, which provides insight into the potential synthesis of Impurity C. A general two-step synthesis is proposed.[13][14]

-

Intermediate Formation: Budesonide is reacted with butyryl chloride or butyric anhydride in an organic solvent with an acid-binding agent to form an intermediate compound.

-

Oxidation: The intermediate is then dissolved in an organic solvent and treated with an oxidant to yield the final impurity.

Visualizations

Experimental Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Logical Relationship of Budesonide and Impurity C

Caption: Relationship between Budesonide and Impurity C.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. A thorough understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of Budesonide-containing drug products. The provided data and workflows can aid in the development and validation of analytical methods for its control.

References

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Budesonide EP Impurity C | CAS No- 1040085-99-1 | d-homobudesonide (USP) ; Budesonide d-homo analog (USP) [chemicea.com]

- 5. This compound (EP) | CAS No. 1040085-99-1 [analyticachemie.in]

- 6. glppharmastandards.com [glppharmastandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Budesonide EP Impurity C | CAS No- 1040085-99-1 | Simson Pharma Limited [simsonpharma.com]

- 9. Budesonide | 51333-22-3 [chemicalbook.com]

- 10. allmpus.com [allmpus.com]

- 11. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 13. Synthesis method of budesonide impurity USP-Z1 - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN110078784B - Synthesis method of budesonide impurity USP-Z1 - Google Patents [patents.google.com]

Budesonide Impurity C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Budesonide Impurity C, a known related substance of the corticosteroid drug Budesonide. This document collates available information on its chemical identity, and outlines general analytical and synthetic approaches, offering a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development.

Chemical Identity and Properties

This compound is a process impurity of Budesonide, a potent glucocorticoid. Structurally, it is the D-homo analogue of Budesonide, meaning the five-membered D-ring of the steroid nucleus has been expanded to a six-membered ring.

Table 1: Chemical Identifiers and Properties of this compound

| Parameter | Value | Reference |

| CAS Number | 1040085-99-1 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Molecular Formula | C25H34O6 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Molecular Weight | 430.53 g/mol | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| IUPAC Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

| Synonyms | D-Homobudesonide, Budesonide EP Impurity C | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] |

Analytical Characterization

The analytical characterization of this compound is crucial for the quality control of Budesonide active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Budesonide and its impurities. While specific, detailed public data for this compound is limited, general analytical approaches are outlined below.

High-Performance Liquid Chromatography (HPLC)

Various reversed-phase HPLC methods have been developed for the analysis of Budesonide and its related substances. These methods can be adapted for the detection and quantification of this compound.

Table 2: General HPLC Parameters for Budesonide Impurity Analysis

| Parameter | Typical Conditions | Reference |

| Column | C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) | [17] |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate buffer) | [1][3] |

| Detection | UV at approximately 254 nm | [17] |

| Flow Rate | 1.0 - 1.5 mL/min | [17] |

| Column Temperature | 50 °C | [17] |

Note: The retention time for this compound (D-Homobudesonide) is reported to be approximately 0.36 relative to Budesonide epimer B in the USP monograph.[17] However, specific chromatograms and detailed method validation for this impurity are not widely published.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis Approaches

The synthesis of this compound is not widely detailed in public literature. However, its structure as a D-homo steroid suggests that it can be synthesized from Budesonide or a related steroid precursor through a ring expansion reaction. A classical method for the synthesis of D-homosteroids is the Tiffeneau rearrangement.

This reaction typically involves the treatment of a 17-hydroxymethyl-17-hydroxy steroid with a reagent that promotes a carbon migration to expand the D-ring.

References

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. mdpi.com [mdpi.com]

- 5. research.wur.nl [research.wur.nl]

- 6. An efficient procedure for the regiospecific preparation of D-homo-steroid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esschemco.com [esschemco.com]

- 8. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

- 9. Budesonide EP Impurity C | CAS No- 1040085-99-1 | Simson Pharma Limited [simsonpharma.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. researchgate.net [researchgate.net]

- 12. Two new C-nor/D-homo corticosteroids formed by dehydration rearrangement of a 12beta-hydroxy corticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. cleanchemlab.com [cleanchemlab.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. researchgate.net [researchgate.net]

- 18. glppharmastandards.com [glppharmastandards.com]

- 19. drashavins.com [drashavins.com]

- 20. Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms [mdpi.com]

- 21. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic and Analytical Profile of Budesonide Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Budesonide Impurity C. Due to the limited availability of public domain experimental spectra, this guide combines established structural information with theoretical spectroscopic data to serve as a valuable resource for researchers in pharmaceutical development and quality control.

Introduction to this compound

This compound is recognized as a process-related impurity and potential degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. Its formal chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione.[1][2][3] The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing and storage of Budesonide.

The structural relationship between Budesonide and this compound is illustrated in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | References |

| Chemical Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | [1][2][3] |

| CAS Number | 1040085-99-1 | [1][2][3] |

| Molecular Formula | C₂₅H₃₄O₆ | [1][3] |

| Molecular Weight | 430.53 g/mol | [3][4] |

Spectroscopic Data (Theoretical)

While specific experimental spectra for this compound are not publicly available, the following tables present theoretical data based on its known chemical structure. This information can be used as a reference for the identification and characterization of this impurity.

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z | Interpretation |

| ESI+ | 431.2377 | [M+H]⁺ |

| ESI+ | 453.2196 | [M+Na]⁺ |

| ESI+ | 469.1936 | [M+K]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H Stretch (Alcohol) |

| ~2960, ~2870 | C-H Stretch (Alkyl) |

| ~1725 | C=O Stretch (Ketone, D-homo ring) |

| ~1660 | C=O Stretch (α,β-unsaturated ketone) |

| ~1620, ~1600 | C=C Stretch (Diene) |

| ~1100 | C-O Stretch (Acetal, Alcohol) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~7.3 | d |

| H-2 | ~6.2 | dd |

| H-4 | ~6.1 | s |

| H-11 | ~4.4 | m |

| H-16 | ~4.9 | m |

| CH₂ (hydroxymethyl) | ~3.8, ~3.6 | d, d |

| CH (acetal) | ~4.8 | t |

| CH₃ (angular) | ~1.4, ~0.9 | s, s |

| Butyl Chain Protons | ~2.2, ~1.6, ~1.4, ~0.9 | m, m, m, t |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~186 |

| C-17a | ~210 |

| C-5 | ~155 |

| C-1 | ~153 |

| C-2 | ~128 |

| C-4 | ~124 |

| C-17 | ~98 |

| C-16 | ~83 |

| C-11 | ~70 |

| CH₂ (hydroxymethyl) | ~65 |

| C-10, C-13 | ~43, ~48 |

| Acetal Carbon | ~104 |

| Butyl Chain Carbons | ~37, ~20, ~14 |

Experimental Protocols

The following are generalized experimental protocols for the analysis of Budesonide and its impurities. These can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A mixture of acetonitrile and a pH 3.2 phosphate buffer (e.g., 55:45 v/v).[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV at 244 nm[5]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Mass Spectrometry (MS)

-

Instrument: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for steroids.

-

Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

-

Data Acquisition: Full scan mode to identify the molecular ion and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments for full structural elucidation.

Infrared (IR) Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.

Workflow for Impurity Identification

The general workflow for the identification and characterization of an unknown impurity such as this compound is outlined below.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry. While experimental spectroscopic data is not widely published, the theoretical data and generalized analytical methods presented here offer a strong starting point for the identification, characterization, and quantification of this critical impurity. For definitive identification, it is recommended to obtain a certified reference standard of this compound.

References

Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological assessment of Budesonide Impurity C, a known process-related impurity in the synthesis of the corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for this specific impurity, this document establishes a framework for its assessment based on international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is presented as a case study to exemplify the requisite experimental data and methodologies. Furthermore, this guide explores the role of in silico toxicological predictions as a powerful alternative or supplementary tool in the absence of experimental data. The content herein is intended to guide researchers and drug development professionals in establishing a scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical impurities.

Introduction to Budesonide and its Impurity C

Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the formation of impurities. Regulatory authorities worldwide require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.

This compound is identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1. A comprehensive literature search reveals a significant lack of specific toxicological studies on this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category 4 (H302: Harmful if swallowed), however, the primary study data is not available.

Regulatory Framework for Impurity Assessment

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products.

ICH Q3A/B: Impurities in New Drug Substances and Products

ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities.[1][2] The key thresholds are:

-

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

-

Identification Threshold: The level at which the structure of an impurity must be determined.

-

Qualification Threshold: The level at which an impurity's safety must be established through toxicological studies.

These thresholds are determined by the maximum daily dose of the drug substance.

ICH M7: Mutagenic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC) , which is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk.[4] For most pharmaceuticals, the TTC for a single genotoxic impurity is 1.5 µ g/day .[4]

The workflow for assessing mutagenic impurities typically involves both computational and experimental approaches.

Toxicological Profile of Budesonide (Parent Drug Case Study)

In the absence of data for Impurity C, the toxicological profile of budesonide serves as an example of the types of studies required for qualification.

Acute Toxicity

Acute toxicity studies determine the effects of a single large dose of a substance.

| Species | Route of Administration | LD50 |

| Rat | Oral | >3200 mg/kg |

| Rat | Intraperitoneal | 138 mg/kg |

| Mouse | Oral | 4750 mg/kg |

| Mouse | Intraperitoneal | 179 mg/kg |

Data presented as a representative example of acute toxicity data.

Repeated-Dose Toxicity

These studies assess the effects of long-term exposure to a substance.

| Species | Duration | Route | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Rat | 26 weeks | Subcutaneous | 5 µg/kg/day | Dose-dependent decrease in body weight gain, reduction in lymphocytes. |

| Dog | 6 & 39 weeks | Rectal | Up to 4 mg/day | Well-tolerated with no significant adverse effects. |

Data presented as a representative example of repeated-dose toxicity data.

Genotoxicity

A battery of tests is used to assess the potential of a substance to cause genetic mutations. Budesonide has been shown to be non-genotoxic in a standard battery of tests.

| Assay Type | System | Result |

| Ames Test | S. typhimurium | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Negative |

| Chromosome Aberration | Human lymphocytes | Negative |

| Mouse Micronucleus Test | In vivo | Negative |

Data presented as a representative example of genotoxicity data.

Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.

| Species | Duration | Route | Findings |

| Rat | 2 years | Oral | Increased incidence of gliomas in male rats at 50 µg/kg (not confirmed in subsequent studies). Increased incidence of hepatocellular tumors. |

| Mouse | 91 weeks | Oral | No treatment-related carcinogenicity. |

Data presented as a representative example of carcinogenicity data.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility and fetal development. Budesonide has shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.

Experimental Protocols (Exemplified with Standard Assays)

Detailed experimental protocols are critical for the reproducibility and validation of toxicological studies. The following are generalized protocols for key genotoxicity assays that would be applicable to the assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations induced by the test substance.

Methodology:

-

Several strains of Salmonella typhimurium and Escherichia coli with known mutations are used.

-

The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

The cultures are plated on a minimal medium that does not support the growth of the mutant bacteria.

-

The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted after a suitable incubation period.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Test

Objective: To detect chromosomal damage.

Methodology:

-

Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at various concentrations, with and without metabolic activation.

-

After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells.

-

The cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.

-

A substance is considered clastogenic or aneugenic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells.

In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable tool for predicting the toxicological properties of a substance based on its chemical structure.[5] This approach is particularly useful for prioritizing impurities for further testing and for supporting a weight-of-evidence approach in a regulatory submission.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are computational models that relate the chemical structure of a substance to its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[7]

-

Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts (substructures known to be associated with toxicity) that are identified within the query molecule. Examples include Derek Nexus .[3][8]

-

Statistical-Based Systems: These models are built on large datasets of chemicals with known toxicological properties and use statistical algorithms to predict the activity of a new chemical. An example is Sarah Nexus .[9]

Workflow for In Silico Assessment

An in silico assessment of this compound would be a critical first step in its toxicological evaluation, providing insights into its potential for genotoxicity and guiding the need for subsequent experimental testing.

Conclusion and Recommendations

The toxicological assessment of this compound is hampered by a significant lack of publicly available experimental data. To ensure patient safety and regulatory compliance, a structured approach based on ICH guidelines is essential.

Recommendations:

-

In Silico Assessment: A comprehensive in silico evaluation of this compound for mutagenicity using two complementary (Q)SAR models should be the initial step.

-

Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if the impurity is present above the qualification threshold, a bacterial reverse mutation assay (Ames test) should be conducted.

-

Further Studies: Depending on the results of the Ames test and the level of the impurity, further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity studies, may be warranted.

-

Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for this compound in the final drug substance, ensuring that its level is maintained below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of this compound, emphasizing a science- and risk-based approach in the context of a data-poor environment.

References

- 1. Computational toxicology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lhasa Limited introduces unified, single-click genotoxicity prediction across Derek Nexus and Sarah Nexus – Lhasa Limited [lhasalimited.org]

- 3. optibrium.com [optibrium.com]

- 4. Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. optibrium.com [optibrium.com]

- 9. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

The Pharmacological Relevance of Budesonide Impurity C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide, a potent synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth examination of Budesonide Impurity C, a known process-related impurity. While direct pharmacological and toxicological data for this compound are not extensively available in public literature, this document synthesizes the known chemical properties of the impurity, the well-established pharmacology of the parent compound Budesonide, and proposes a framework for evaluating its potential biological relevance. This guide serves as a resource for researchers and drug development professionals in understanding and addressing the potential impact of this impurity.

Introduction to Budesonide and Its Impurities

Budesonide exerts its therapeutic effects primarily through its high affinity for the glucocorticoid receptor (GR)[1][2]. Upon binding, the Budesonide-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune responses[1][2]. The presence of impurities in the Budesonide drug substance can arise from the manufacturing process or degradation. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure their safety and quality[3].

Characterization of this compound

This compound, also known as D-Homo Budesonide, is identified as a process impurity in the synthesis of Budesonide[4][5][6]. Its chemical and physical properties are summarized in Table 1.

| Property | Value | References |

| Chemical Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | [4][6][7][8][9][10] |

| Synonyms | D-Homobudesonide; Budesonide D-homo analog | [4][6] |

| CAS Number | 1040085-99-1 | [4][7][8][9][11] |

| Molecular Formula | C25H34O6 | [7][8][9] |

| Molecular Weight | 430.53 g/mol | [8] |

| Classification | Process Impurity | [5] |

Inferred Pharmacological Profile Based on Budesonide

Given the structural similarity to Budesonide, it is plausible that this compound could interact with the glucocorticoid receptor. The pharmacological actions of Budesonide are well-documented and provide a basis for hypothesizing the potential effects of Impurity C.

Mechanism of Action of Budesonide

Budesonide is a potent agonist of the glucocorticoid receptor[12][13][14]. The established signaling pathway for Budesonide is depicted below, which can serve as a model for investigating the activity of Impurity C.

References

- 1. What is the mechanism of Budesonide? [synapse.patsnap.com]

- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

- 3. database.ich.org [database.ich.org]

- 4. veeprho.com [veeprho.com]

- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Budesonide EP Impurity C | CAS No- 1040085-99-1 | d-homobudesonide (USP) ; Budesonide d-homo analog (USP) [chemicea.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. simsonpharma.com [simsonpharma.com]

- 11. xcessbio.com [xcessbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

The Origin of Budesonide Process Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, identification, and control of process-related impurities and degradation products of Budesonide. Understanding the formation pathways and analytical characterization of these impurities is critical for ensuring the quality, safety, and efficacy of Budesonide drug products.

Introduction to Budesonide and Its Impurities

Budesonide is a potent glucocorticoid steroid used in the treatment of asthma, inflammatory bowel disease, and allergic rhinitis. It is synthesized from 16α-hydroxyprednisolone and exists as a mixture of two epimers, 22R and 22S. The manufacturing process and subsequent storage of Budesonide can lead to the formation of various impurities. These impurities can be broadly categorized as:

-

Process-Related Impurities: By-products and intermediates formed during the synthesis of the active pharmaceutical ingredient (API).

-

Degradation Products: Substances formed due to the decomposition of the API under various environmental factors such as light, heat, humidity, and pH.

-

Related Substances: Compounds with a chemical structure closely related to the API.

Regulatory bodies require stringent control and monitoring of these impurities to ensure patient safety.[1]

Budesonide Synthesis and the Genesis of Process Impurities

The most common synthetic route to Budesonide involves the acid-catalyzed acetalization of 16α-hydroxyprednisolone with butyraldehyde.[2][3] The choice of reactants, solvents, and catalysts can significantly influence the impurity profile of the final product.

General Synthesis Pathway

The core reaction involves the formation of a cyclic acetal at the 16α and 17α positions of 16α-hydroxyprednisolone.

Key Process-Related Impurities

Several impurities can arise from this synthesis, including unreacted starting materials, by-products from side reactions, and isomers.

Table 1: Major Process-Related Impurities of Budesonide

| Impurity Name | Chemical Name | Origin |

| Impurity A | 11β,16α,17,21-Tetrahydroxypregna-1,4-diene-3,20-dione | Unreacted starting material (16α-hydroxyprednisolone)[2][3] |

| Impurity C | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | Rearrangement product formed during synthesis.[2] |

| Impurity F | 16α,17-[(1-Methylethylidene)bis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione (Desonide) | Acetal formation with acetone (if present as a solvent impurity) instead of butyraldehyde.[2] |

| Impurity I | 16α-(Butyryloxy)-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione | Esterification of the 16α-hydroxyl group. |

Degradation Pathways and Resulting Impurities

Budesonide is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Forced degradation studies are essential to identify these potential impurities and establish the stability-indicating nature of analytical methods.[4]

Major Degradation Pathways

The primary degradation pathways for Budesonide include oxidation, hydrolysis, and photodegradation.

Key Degradation Products

Forced degradation studies have identified several major degradation products of Budesonide.

Table 2: Major Degradation Products of Budesonide

| Impurity Name | Chemical Name | Formation Condition |

| Impurity D | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-al | Oxidative degradation.[2] |

| Impurity E | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione | Dehydration. |

| Impurity G | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregn-4-ene-3,20-dione | Reduction of the C1-C2 double bond. |

| Impurity L (11-keto-Budesonide) | 16α,17-[(1RS)-Butylidenebis(oxy)]-21-hydroxypregna-1,4-diene-3,11,20-trione | Oxidation of the 11β-hydroxyl group.[2] |

| 17-Carboxylate Impurity | (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid | Oxidative degradation of the C17 side chain.[2] |

| 17-Ketone Impurity | (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-androsta-1,4-diene-3,17-dione | Oxidative cleavage of the C17 side chain. |

| Lumibudesonide | Isomeric photodegradation product | Exposure to UV light.[4] |

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the detection, identification, and quantification of Budesonide impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for routine quality control. For structural elucidation, mass spectrometry (MS) techniques are indispensable.

Experimental Protocol: HPLC-UV Method for Impurity Quantification

This protocol provides a general framework for the separation and quantification of Budesonide and its related impurities.

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30-35 min: 80-20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 246 nm.

-

Injection Volume: 20 µL.

Note: This is a general protocol and may require optimization based on the specific impurities being analyzed and the instrumentation used.

Experimental Protocol: LC-QTOF-MS for Impurity Identification

For the identification of unknown impurities, high-resolution mass spectrometry is employed.

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to resolve the impurities.

-

MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

-

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Budesonide impurities involves several key steps.

References

- 1. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent glucocorticoid, is widely utilized in the treatment of asthma and other inflammatory conditions. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides a comprehensive overview of Budesonide Impurity C, a process-related impurity identified as a D-homo analogue of the parent drug. This document details its chemical identity, potential formation pathways during the synthesis of budesonide, and established analytical methodologies for its detection and quantification. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical pathways and analytical workflows to aid researchers and drug development professionals in understanding and controlling this specific impurity.

Introduction to Budesonide and its Impurities

Budesonide is a corticosteroid that functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects.[1] It is a mixture of two epimers, (22R) and (22S), which are known to have similar pharmacological potency.[2] The manufacturing process of budesonide, like other complex synthetic routes, can lead to the formation of various process-related impurities.[3][4] These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on the levels of these impurities in the final drug substance.[5][6]

One such process-related impurity is this compound. This impurity is structurally distinct from budesonide due to a ring expansion of the cyclopentane D-ring into a six-membered ring, classifying it as a D-homo steroid.[1][7][8] Understanding the formation and control of such impurities is paramount for ensuring the quality, safety, and consistency of budesonide-containing drug products.

Chemical Profile of this compound

This compound is chemically identified as a D-homo analogue of budesonide. Its key identifiers are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Name | 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | [7][9] |

| Synonyms | D-Homobudesonide, Budesonide D-homo Analog | [7][8][10] |

| CAS Number | 1040085-99-1 | [7][11] |

| Molecular Formula | C25H34O6 | [7][11] |

| Molecular Weight | 430.53 g/mol | [7][11] |

Formation Pathway of this compound

The formation of D-homo steroids is a known phenomenon in steroid chemistry, often occurring through rearrangements under specific reaction conditions.[12][13] While the exact, proprietary details of commercial budesonide synthesis are not publicly available, a plausible pathway for the formation of this compound can be postulated based on general principles of steroid chemistry and related patent literature.

The synthesis of budesonide involves the reaction of 16α-hydroxyprednisolone with butyraldehyde to form the C16, C17-acetal. The formation of the D-homo ring system likely involves a Wagner-Meerwein rearrangement. This type of rearrangement is a carbocation-mediated process that can lead to ring expansion. It is plausible that an intermediate in the budesonide synthesis, under certain acidic or thermal stress conditions, could undergo a rearrangement of the D-ring.

Below is a diagram illustrating a probable formation pathway for this compound.

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of budesonide and its related substances, including Impurity C, is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][14] Several methods have been developed and validated for this purpose, with many based on the United States Pharmacopeia (USP) monograph for budesonide.[5][14]

Experimental Protocol: HPLC-UV Method

The following protocol is a representative HPLC-UV method for the analysis of budesonide and its impurities, based on established pharmacopeial methods.

Table 1: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm packing (L1) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.2 ± 0.1) in a gradient or isocratic elution. A typical composition is a mixture of acetonitrile and a buffer containing monobasic sodium phosphate and phosphoric acid.[5] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 240 - 254 nm[14][15] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Sample Preparation:

-

Standard Solution: A known concentration of Budesonide Reference Standard (RS) and, if available, this compound reference material are dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water or mobile phase).

-

Sample Solution: An accurately weighed amount of the budesonide drug substance or a known amount of the drug product is dissolved in the same diluent to achieve a target concentration.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per regulatory guidelines. This typically includes parameters such as resolution between critical peaks (e.g., budesonide epimers and known impurities), tailing factor for the main peaks, and reproducibility of injections.[14]

Experimental Workflow

The general workflow for the analysis of this compound in a given sample is depicted in the diagram below.

Pharmacological and Toxicological Profile

Currently, there is a lack of publicly available data specifically detailing the pharmacological activity or toxicological profile of this compound. The primary focus of regulatory guidelines is to control the levels of such impurities to ensure they do not pose a risk to patient safety. The toxicological assessment of pharmaceutical impurities is a complex process that considers the impurity's structure, its potential for genotoxicity, and the daily dose of the drug.

Budesonide itself acts as a glucocorticoid receptor agonist. The signaling pathway for glucocorticoids is well-established.

Glucocorticoid Signaling Pathway

It is important to note that the interaction of this compound with the glucocorticoid receptor and its subsequent effect on this signaling pathway has not been characterized.

Conclusion

This compound is a known process-related impurity in the synthesis of budesonide, characterized by a D-homo steroid core. Its formation is likely the result of a ring expansion rearrangement during the manufacturing process. Robust analytical methods, primarily HPLC-UV, are available for its effective detection and quantification, allowing for its control within regulatory limits. While the specific pharmacological and toxicological properties of this compound are not well-documented, its stringent control is essential to ensure the overall quality and safety of budesonide drug products. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of budesonide.

References

- 1. Budesonide EP Impurity C (D-Homo Budesonide) | CAS Number 1040085-99-1 [klivon.com]

- 2. rjptonline.org [rjptonline.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. organic chemistry - How does this ring expansion on a steroid system occur? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. uspnf.com [uspnf.com]

- 6. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | C25H34O6 | CID 118989637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. [Budesonide D-homo Analog (10 mg) ((4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione)] - CAS [1040085-99-1] [store.usp.org]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Two new C-nor/D-homo corticosteroids formed by dehydration rearrangement of a 12beta-hydroxy corticoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Budesonide Impurity C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions.[1] During the synthesis and storage of Budesonide, process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2][3] Budesonide Impurity C, identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a known process impurity of Budesonide.[2][3][4][5][6] This application note details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substances.

The developed method is designed to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing.

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation for this compound.

Caption: Workflow for Analytical Method Development and Validation.

Materials and Reagents

-

Reference Standards: Budesonide and this compound (procured from a certified vendor).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

-

Buffers: Monobasic potassium phosphate, Orthophosphoric acid.

-

Water: HPLC grade water.

-

Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Instrumentation and Chromatographic Conditions

A validated HPLC system with a UV detector is required. The following conditions have been optimized for the separation of Budesonide and this compound.

| Parameter | Recommended Condition |

| Instrument | HPLC with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.025 M Phosphate Buffer (pH 3.2) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 244 nm[7] |

| Injection Volume | 20 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Standard and Sample Preparation Protocol

Standard Solution Preparation

-

Budesonide Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Budesonide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Impurity C Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Spiked Standard Solution: Prepare a working solution containing Budesonide at a target concentration (e.g., 500 µg/mL) and spike it with this compound at the desired concentration level (e.g., 0.5 µg/mL, corresponding to 0.1%).

Sample Solution Preparation

-

Accurately weigh a quantity of the Budesonide bulk drug sample equivalent to 25 mg of Budesonide into a 25 mL volumetric flask.

-

Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Budesonide sample.

Protocol:

-

Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 2 hours. Neutralize with 1N NaOH.

-

Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature for 1 hour.[7] Neutralize with 0.1N HCl.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Inject the stressed samples into the HPLC system. The method is considered specific if the peak for Impurity C is well-resolved from any degradation products and the main Budesonide peak. Peak purity analysis should be performed to confirm the homogeneity of the Impurity C peak.

Linearity

Protocol:

-

Prepare a series of at least five solutions of this compound ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.075, 0.1, 0.125, 0.15 µg/mL).

-

Inject each solution in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

| Validation Parameter | Acceptance Criteria |

| Correlation Coefficient (R²) | ≥ 0.999 |

Accuracy (% Recovery)

Protocol:

-

Prepare a Budesonide sample solution.

-

Spike the sample with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

| Validation Parameter | Acceptance Criteria |

| % Recovery | 90.0% - 110.0% |

Precision

Protocol:

-

Repeatability (Intra-day Precision): Analyze six replicate preparations of the Budesonide sample spiked with Impurity C at the target concentration on the same day.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.

-

Calculate the percentage relative standard deviation (%RSD) for the results.

| Validation Parameter | Acceptance Criteria |

| %RSD | ≤ 5.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

Where:

-

σ = the standard deviation of the y-intercept of the regression line.

-

S = the slope of the calibration curve.

The LOQ should be verified by analyzing a sample at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness

Protocol:

Intentionally vary the chromatographic conditions to assess the method's robustness.

-

Flow Rate: ± 0.1 mL/min

-

Column Temperature: ± 2°C

-

Mobile Phase pH: ± 0.1 units

-

Mobile Phase Composition: ± 2% organic component

Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) for the varied conditions.

| Validation Parameter | Acceptance Criteria |

| System Suitability Parameters | Should remain within acceptable limits. |

Data Presentation and Summary

The results of the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area |

| LOQ | |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Slope | |

| Y-intercept | |

| Correlation Coefficient (R²) |

Table 2: Accuracy and Precision Data

| Spike Level | % Recovery (Mean ± SD) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| 50% | |||

| 100% | |||

| 150% |

Table 3: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | |

| LOQ |

Logical Relationship Diagram

The following diagram illustrates the relationship between method validation parameters and the assurance of method reliability.

Caption: Interrelation of Method Validation Parameters.

Conclusion

This application note provides a comprehensive protocol for the development and validation of a stability-indicating RP-HPLC method for the quantification of this compound. The outlined procedures, when followed, will result in a reliable and robust analytical method that is fit for its intended purpose in a pharmaceutical quality control environment. Adherence to these protocols will ensure that the method meets the stringent requirements of regulatory agencies for the analysis of impurities in active pharmaceutical ingredients.

References

- 1. benchchem.com [benchchem.com]

- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 4. alentris.org [alentris.org]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Validated HPLC Method for the Quantification of Budesonide Impurity C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of Budesonide Impurity C. This method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Budesonide.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory conditions.[1][2] During its synthesis and storage, impurities can arise, which must be carefully monitored and controlled to meet regulatory requirements. This compound is a known related substance that requires accurate quantification. This application note describes a robust, validated, stability-indicating HPLC method for this purpose. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique in pharmaceutical analysis.[2]

Experimental Protocols

Materials and Reagents

-

Budesonide Reference Standard (CRS) and this compound Reference Standard

-

HPLC grade acetonitrile and methanol[3]

-

Analytical grade monobasic potassium phosphate, orthophosphoric acid, and sodium hydroxide[3]

-

High-purity water (Milli-Q or equivalent)

-

All other chemicals and reagents should be of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions, which have been synthesized from several validated methods for Budesonide and its impurities.[2][3][4]

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV Detector |

| Column | µ-Bondapak C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile and monobasic potassium phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) in a 55:45 (v/v) ratio[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 ± 2°C)[3] |

| Detection Wavelength | 244 nm[3][4] |

Preparation of Solutions

-

Buffer Preparation: Prepare a suitable concentration of monobasic potassium phosphate in water and adjust the pH to 3.2 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 0.1 - 10 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the Budesonide drug substance or a powdered portion of the drug product in the mobile phase to achieve a final concentration within the calibration range of the impurity. This may involve sonication for complete dissolution.

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 1.5 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | > 3000 |

| Relative Standard Deviation (%RSD) of replicate injections | ≤ 2.0% | < 1.0% |

Linearity

| Parameter | Result |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |

| Low | 98.0 - 102.0 | < 2.0 |

| Medium | 98.0 - 102.0 | < 2.0 |

| High | 98.0 - 102.0 | < 2.0 |

Precision

| Precision Type | %RSD |

| Repeatability (Intra-day) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result |

| LOD | 0.05 µg/mL[3] |

| LOQ | 0.15 µg/mL |

Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound.

Caption: Workflow for this compound analysis.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical samples.[3][5] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The clear separation of Budesonide and its impurities ensures the reliability of the results.[6]

References

- 1. rjptonline.org [rjptonline.org]

- 2. benchchem.com [benchchem.com]

- 3. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Application Note: Sensitive UPLC-MS/MS Method for the Detection of Budesonide Impurity C